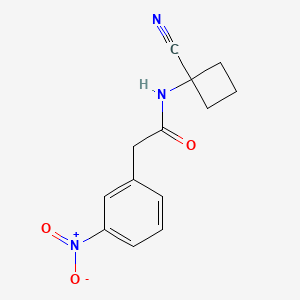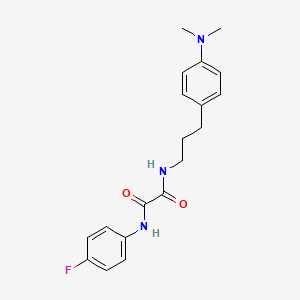
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyanocyclobutyl group and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide” typically involves the following steps:
Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring. Common reagents for this step include cyanide sources and cyclization catalysts.
Nitration of Phenyl Acetamide: The phenyl acetamide is nitrated using a nitrating agent such as nitric acid or a nitrating mixture to introduce the nitro group at the desired position on the phenyl ring.
Coupling Reaction: The cyanocyclobutyl intermediate is then coupled with the nitrated phenyl acetamide under suitable conditions, often involving a coupling reagent or catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Substitution: Common reagents include alkyl halides and strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanocyclobutyl and nitrophenyl groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclobutyl)-2-(4-nitrophenyl)acetamide: Similar structure with the nitro group in a different position.
N-(1-cyanocyclobutyl)-2-(3-chlorophenyl)acetamide: Similar structure with a chloro group instead of a nitro group.
N-(1-cyanocyclobutyl)-2-(3-methylphenyl)acetamide: Similar structure with a methyl group instead of a nitro group.
Uniqueness
“N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide” is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of the cyanocyclobutyl and nitrophenyl groups also imparts distinct properties that may not be present in similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-13(5-2-6-13)15-12(17)8-10-3-1-4-11(7-10)16(18)19/h1,3-4,7H,2,5-6,8H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCVTZXQSFWRTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2418334.png)
![3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2418336.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418337.png)
![2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2418338.png)

![4-{[(5-fluoropyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B2418342.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2418344.png)

amine hydrochloride](/img/structure/B2418346.png)

![4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B2418353.png)
![7-hydroxy-3-methyl-5-oxo-N-(3,3,5-trimethylcyclohexyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418354.png)
![1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)

